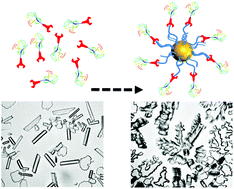Site-specific conjugation of antifreeze proteins onto polymer-stabilized nanoparticles†
Polymer Chemistry Pub Date: 2019-01-31 DOI: 10.1039/C8PY01719K
Abstract
Antifreeze proteins (AFPs) have many potential applications, ranging from cryobiology to aerospace, if they can be incorporated into materials. Here, a range of engineered AFP mutants were prepared and site-specifically conjugated onto RAFT polymer-stabilized gold nanoparticles to generate new hybrid multivalent ice growth inhibitors. Only the SNAP-tagged AFPs lead to potent ‘antifreeze’ active nanomaterials with His-Tag capture resulting in no activity, showing the mode of conjugation is essential. This versatile strategy will enable the development of multivalent AFPs for translational and fundamental studies.


Recommended Literature
- [1] The conformation of pyrogallol as a result of cocrystallization with N-heterocyclic bases†
- [2] Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH3†
- [3] Molecular containers
- [4] Ultrasensitive detection of carcino-embryonic antigen by using novel flower-like gold nanoparticle SERS tags and SERS-active magnetic nanoparticles†
- [5] XV.—On a new process for the detection of fluorine when accompanied by silica
- [6] A biocompatible cross-linked fluorescent polymer prepared via ring-opening PEGylation of 4-arm PEG-amine, itaconic anhydride, and an AIE monomer†
- [7] Conformal growth of nanocrystalline CdX (X = S, Se) on mesoscopic NiO and their photoelectrochemical properties†
- [8] Impact of metastable defect structures on carrier recombination in solar cells†
- [9] Inside front cover
- [10] A thermally induced fluorescence enhancement strategy for efficient all-inorganic rubidium manganese halide†

Journal Name:Polymer Chemistry
Research Products
-
6-methylpyridine-3-carbonitrile
CAS no.: 3222-48-8
-
Methyl 4-(bromomethyl)benzoate
CAS no.: 2417-72-3
-
CAS no.: 104-12-1
-
5-fluoro-2-hydroxybenzoic acid
CAS no.: 345-16-4
-
CAS no.: 57-71-6
-
CAS no.: 96-17-3
-
CAS no.: 2550-40-5
-
CAS no.: 2832-40-8
-
CAS no.: 375-16-6









